molecular formula C10H7NO4 B149919 3-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid CAS No. 128715-84-4

3-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid

Cat. No. B149919
M. Wt: 205.17 g/mol
InChI Key: BXTVBYCGAGJOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid, also known as quinoline-8-carboxylic acid (QCA), is a heterocyclic organic compound. QCA has been used as a building block for the synthesis of many biologically active compounds. It has also been used in the field of medicinal chemistry for the development of new drugs.

Mechanism Of Action

The exact mechanism of action of QCA is not fully understood. However, it has been reported that QCA inhibits the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme that is essential for the synthesis of nucleic acids. Inhibition of DHFR leads to the depletion of nucleic acids, which ultimately results in cell death.

Biochemical And Physiological Effects

QCA has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities. QCA has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using QCA in lab experiments is its availability. QCA is commercially available, and its synthesis is relatively simple. Another advantage is its diverse applications. QCA has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations of using QCA in lab experiments is its toxicity. QCA has been shown to be toxic to some cell lines.

Future Directions

There are several future directions for the research on QCA. One direction is the development of new derivatives of QCA with improved biological activities. Another direction is the investigation of the mechanism of action of QCA in more detail. Furthermore, the use of QCA in combination with other drugs for the treatment of various diseases could be explored. The development of new methods for the synthesis of QCA could also be an area of future research.
Conclusion:
In conclusion, QCA is a heterocyclic organic compound that has been extensively used in scientific research. It has been used as a starting material for the synthesis of various biologically active compounds and has been investigated for its diverse applications. QCA has been shown to have antitumor, antibacterial, antifungal, and antiviral activities. Although QCA has some limitations, its availability and diverse applications make it a valuable compound for scientific research.

Synthesis Methods

QCA can be synthesized by the condensation reaction of 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol.

Scientific Research Applications

QCA has been extensively used in scientific research for its diverse applications. It has been used as a starting material for the synthesis of various biologically active compounds. QCA has also been used in the field of medicinal chemistry for the development of new drugs.

properties

CAS RN

128715-84-4

Product Name

3-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

3-hydroxy-2-oxo-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-7-4-5-2-1-3-6(10(14)15)8(5)11-9(7)13/h1-4,12H,(H,11,13)(H,14,15)

InChI Key

BXTVBYCGAGJOPF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)C(=O)O)NC(=O)C(=C2)O

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC(=O)C(=C2)O

synonyms

8-Quinolinecarboxylicacid,1,2-dihydro-3-hydroxy-2-oxo-(9CI)

Origin of Product

United States

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